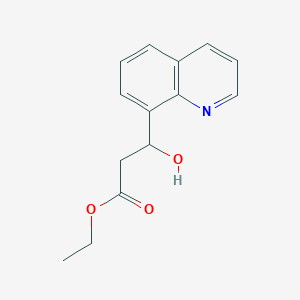
trans-Cyclopentane-1,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Cyclopentane-1,3-diamine hydrochloride: is a chemical compound with significant interest in various scientific fields. It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a trans configuration. The hydrochloride form is commonly used to enhance the compound’s stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One notable method includes:
Piancatelli Rearrangement: Furfuryl alcohol undergoes Piancatelli rearrangement to form 4-hydroxycyclopent-2-enone.
Isomerization: The 4-hydroxycyclopent-2-enone is isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst.
Conversion to Dioxime: Cyclopentane-1,3-dione is converted into cyclopentane-1,3-dioxime.
Hydrogenation: The dioxime is then hydrogenated over rhodium on carbon to yield trans-Cyclopentane-1,3-diamine.
Industrial Production Methods: Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: trans-Cyclopentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas, alkylated derivatives.
Scientific Research Applications
Chemistry: trans-Cyclopentane-1,3-diamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, particularly in the synthesis of polyurethanes and other specialty polymers .
Mechanism of Action
The mechanism of action of trans-Cyclopentane-1,3-diamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
trans-Cyclopentane-1,2-diamine: Another diamine with a similar structure but different positioning of the amine groups.
trans-Cyclohexane-1,2-diamine: A higher homologue with a six-membered ring, widely used in ligand and receptor synthesis.
Uniqueness: trans-Cyclopentane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H13ClN2 |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
InChI Key |
RDJICNCJAMXHMM-TYSVMGFPSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N.Cl |
Canonical SMILES |
C1CC(CC1N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)
![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)


![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
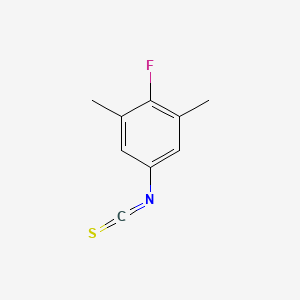
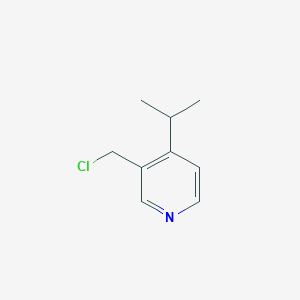
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)
![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)
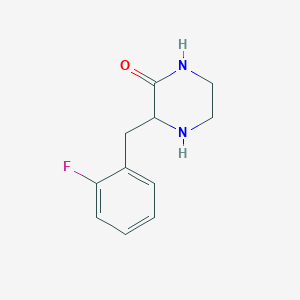
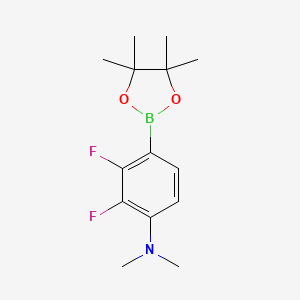
![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)
